N-(butan-2-yl)-2-{8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide
Description
N-(butan-2-yl)-2-{8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C17H29N5O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-butan-2-yl-2-(8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-11-yl)acetamide |
InChI |
InChI=1S/C17H29N5O3S/c1-4-6-8-20-15(24)14-12(7-9-26-14)22-16(20)19-21(17(22)25)10-13(23)18-11(3)5-2/h11-12,14,16,19H,4-10H2,1-3H3,(H,18,23) |
InChI Key |
OABAURZTZRIDLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2NN(C(=O)N2C3CCSC3C1=O)CC(=O)NC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-{8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide involves multiple steps, including the formation of the core tricyclic structure and the subsequent addition of functional groups. Common synthetic routes may involve the use of starting materials such as butylamine, acetic anhydride, and various catalysts to facilitate the formation of the desired product. Reaction conditions typically include controlled temperatures, pH levels, and the use of solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-{8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(butan-2-yl)-2-{8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-{8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signaling pathways. These interactions can lead to various biological effects, such as reduced inflammation or inhibited cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
